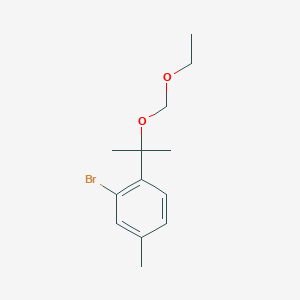
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-(ethoxymethoxy)propan-2-yl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, sodium alkoxides, and amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylphenol.
Applications De Recherche Scientifique
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its brominated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ethoxymethoxy group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be compared with other brominated aromatic compounds, such as:
2-Bromo-4-methylphenol: This compound lacks the ethoxymethoxy group, making it less versatile in terms of chemical reactivity and applications.
2-Bromo-1-(2-hydroxypropan-2-yl)-4-methylbenzene: The presence of a hydroxyl group instead of an ethoxymethoxy group can significantly alter the compound’s chemical properties and reactivity.
1-Bromo-2-(ethoxymethoxy)benzene: This compound lacks the methyl group, which can affect its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19BrO2 |
|---|---|
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
2-bromo-1-[2-(ethoxymethoxy)propan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-5-15-9-16-13(3,4)11-7-6-10(2)8-12(11)14/h6-8H,5,9H2,1-4H3 |
Clé InChI |
AKMPGTUZBFZTLA-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(C)(C)C1=C(C=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















